L-tert-Leucine

Description

Structure

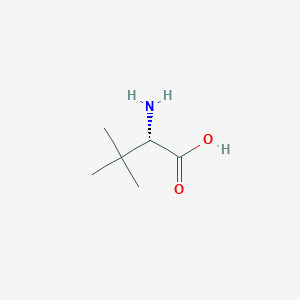

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017204 |

Source

|

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-02-3 |

Source

|

| Record name | L-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of L-tert-Leucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tert-Leucine, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a non-proteinogenic α-amino acid.[1] Its structure is characterized by a sterically demanding tert-butyl group attached to the α-carbon, which imparts unique conformational constraints and hydrophobic properties.[2] These characteristics make this compound a valuable chiral building block in asymmetric synthesis, peptide chemistry, and the development of pharmaceutical agents, including anti-cancer and anti-viral drugs.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its key applications.

Chemical Structure and Identifiers

This compound is a chiral molecule with the (S)-configuration at the α-carbon.[5] The bulky tert-butyl group significantly influences its chemical reactivity and physical properties.

References

L-tert-Leucine: A Comprehensive Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-tert-Leucine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural properties. Its bulky tert-butyl group imparts significant steric hindrance, influencing molecular conformation and intermolecular interactions. This technical guide provides an in-depth analysis of the structure and stereochemistry of this compound, complete with quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations to elucidate key concepts.

Introduction

This compound, systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid, is a chiral building block increasingly utilized in the synthesis of pharmaceuticals, chiral auxiliaries, and peptide-based therapeutics.[1][2] Its incorporation into peptide chains can enhance metabolic stability and influence secondary structure. The defining feature of this compound is the sterically demanding tert-butyl group attached to the α-carbon, which distinguishes it from its proteinogenic isomer, L-leucine.[1] This guide serves as a comprehensive resource for professionals requiring a deep understanding of the molecule's fundamental properties.

Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central chiral carbon atom bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a tert-butyl group. This arrangement results in two enantiomers: this compound and D-tert-Leucine. The L-enantiomer, having the (S)-configuration, is the more commonly utilized isomer in pharmaceutical applications.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid[3] |

| Canonical SMILES | CC(C)(C)C(C(=O)O)N[3] |

| InChI | InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1[3][4] |

| InChIKey | NPDBDJFLKKQMCM-SCSAIBSYSA-N[3][4] |

Physicochemical Data

| Property | Value |

| Molecular Formula | C6H13NO2[2][3][5] |

| Molecular Weight | 131.17 g/mol [2][3][5] |

| Melting Point | ≥300 °C[6][7] |

| Optical Rotation [α]20/D | -9.5° (c = 3 in H2O)[6][7] |

Stereochemistry

The stereochemistry of this compound is crucial to its biological activity and its application as a chiral auxiliary. The "L" designation refers to the spatial arrangement of the substituents around the α-carbon, which corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog priority rules.

The relationship between the L- and D-enantiomers is that of non-superimposable mirror images. This enantiomeric relationship is fundamental to their differential interactions with other chiral molecules, such as enzymes and receptors.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol outlines the synthesis of this compound from trimethylpyruvate using a branched-chain aminotransferase (BCAT).[3][8]

Materials:

-

Trimethylpyruvate

-

L-glutamate (amino donor)

-

Branched-chain aminotransferase (BCAT) from E. coli

-

Aspartate aminotransferase (AspAT)

-

Pyruvate decarboxylase (PDC)

-

Phosphate (B84403) buffer (pH 7.5)

-

Reaction vessel

Procedure:

-

Prepare a reaction mixture containing 100 mM trimethylpyruvate, 120 mM L-glutamate, and an appropriate concentration of BCAT, AspAT, and PDC in phosphate buffer.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Monitor the progress of the reaction by measuring the formation of this compound using HPLC.

-

Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or addition of a strong acid).

-

Purify the this compound from the reaction mixture using standard techniques such as ion-exchange chromatography.

Determination of Enantiomeric Purity by Chiral HPLC

This protocol describes a method for determining the enantiomeric excess (ee) of this compound using chiral High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound sample

-

D-tert-Leucine standard

-

Chiral stationary phase (CSP) column (e.g., Astec CHIROBIOTIC® T)

-

HPLC system with UV detector

-

Mobile phase: e.g., water:methanol:formic acid

Procedure:

-

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a suitable concentration. Prepare a standard solution of D-tert-Leucine and a racemic mixture of D- and this compound.

-

Chromatographic Conditions:

-

Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[6]

-

Mobile Phase: A suitable mixture of water, methanol, and formic acid, optimized for baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the D- and L-enantiomers.

-

Inject the this compound sample and the D-tert-Leucine standard for identification.

-

Integrate the peak areas of the L- and D-enantiomers in the sample chromatogram.

-

-

Calculation of Enantiomeric Excess (ee):

-

ee (%) = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

-

Conclusion

This compound's distinct structural and stereochemical properties make it a valuable asset in modern drug discovery and materials science. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application. The provided data and protocols offer a solid foundation for researchers and developers working with this unique chiral building block.

References

- 1. uma.es [uma.es]

- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 3. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. Enzymatic Synthesis of this compound with Branched Chain Aminotransferase -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]

An In-depth Technical Guide to L-tert-Leucine: CAS Number, Nomenclature, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of L-tert-Leucine, a non-proteinogenic amino acid crucial in modern pharmaceutical development. Its unique structural properties make it a valuable chiral building block for the synthesis of complex molecules, particularly in the realm of antiviral and anticancer therapeutics.

Nomenclature and Identification

This compound is systematically known as (2S)-2-amino-3,3-dimethylbutanoic acid. Its Chemical Abstracts Service (CAS) Registry Number is 20859-02-3 .[1] This unique identifier is essential for unambiguous identification in chemical databases and scientific literature.

Table 1: Identification of this compound

| Identifier | Value |

| CAS Number | 20859-02-3[1] |

| IUPAC Name | (2S)-2-amino-3,3-dimethylbutanoic acid |

| Molecular Formula | C6H13NO2[1] |

| Molecular Weight | 131.17 g/mol [1] |

| Synonyms | (S)-2-Amino-3,3-dimethylbutyric acid, (S)-tert-Butylglycine, L-Pseudoleucine, 3-Methyl-L-valine[2] |

Physicochemical Properties

The distinct bulky tert-butyl group of this compound imparts specific physicochemical characteristics that are pivotal to its utility in chemical synthesis. This steric hindrance can enhance the metabolic stability of drug candidates.[3]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| Melting Point | ≥300 °C (decomposes) | [4][5] |

| Optical Rotation [α]20/D | -9.5° (c=3 in H2O) | [4] |

| Water Solubility | 125.5 g/L (at 20 °C) | [6] |

| pKa | 2.39 (predicted) | [5] |

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectral Data References for this compound

| Technique | Database/Reference |

| 1H NMR | SpectraBase[7], ChemicalBook[8] |

| 13C NMR | ChemicalBook[9] |

| Infrared (IR) | PubChem[10] |

| Mass Spectrometry (MS) | PubChem[10] |

Experimental Protocols

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is favored for its high stereoselectivity and environmentally benign reaction conditions. A common method employs leucine (B10760876) dehydrogenase (LeuDH) for the reductive amination of trimethylpyruvate (TMP), often coupled with a cofactor regeneration system using formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH).[11][12][13]

Protocol: Whole-Cell Biocatalytic Synthesis [12][14]

-

Reaction Setup: In a 2L reactor, prepare a 1L aqueous solution containing:

-

Trimethylpyruvate (TMP): 0.6 mol

-

Glucose: 0.9 mol

-

Ammonium chloride (NH4Cl): 0.5 mol

-

Recombinant E. coli whole cells co-expressing LeuDH and GDH: 10.0 g

-

-

pH Adjustment: Adjust the initial pH of the reaction mixture to 8.5 using a NaOH solution.

-

Reaction Conditions: Maintain the reaction temperature at 30°C with stirring. The pH is automatically maintained at 8.5 by the controlled addition of 50% (v/v) ammonia (B1221849) solution.

-

Monitoring: Monitor the conversion of TMP to this compound periodically by HPLC.

-

Termination and Biocatalyst Removal: Once the reaction is complete, terminate it by heating the mixture to 60°C. Remove the biocatalyst (whole cells) by centrifugation.

-

Purification: Adjust the pH of the supernatant to 5.9 and concentrate the solution using a rotary evaporator.

-

Crystallization: Slowly cool the concentrated solution to 25°C and then further to 4°C to induce crystallization of this compound.

-

Isolation: Collect the this compound crystals by filtration and dry under vacuum.

Chemical Synthesis of this compound

Chemical synthesis routes often involve the use of chiral auxiliaries or resolution techniques to achieve the desired enantiopurity.

Protocol: Synthesis via Dynamic Kinetic Resolution [15]

-

Reaction: A dynamic kinetic resolution of a suitable precursor, such as a pentafluorophenyl ester of a protected amino acid, is carried out in the presence of a chiral catalyst (e.g., a chiral PPY nitrogen oxide) and an inorganic base in an organic solvent.

-

Purification of Intermediate: The resulting chiral intermediate is purified by techniques such as column chromatography or crystallization.

-

Deprotection: The protecting groups are removed, typically by catalytic hydrogenation (e.g., using Pd/C), to yield this compound.

-

Final Purification: The final product is purified by crystallization or other suitable methods to achieve high chemical and enantiomeric purity.

Analytical Methods for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity and enantiomeric excess of this compound.

-

Purity Analysis (Reversed-Phase HPLC):

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a low wavelength (e.g., 210 nm).

-

-

Enantiomeric Excess (Chiral HPLC): [7][16]

-

Column: A chiral stationary phase, such as one based on a cyclodextrin (B1172386) or a chiral crown ether, is required.

-

Derivatization (optional): Pre-column derivatization with a chiral derivatizing agent (e.g., Marfey's reagent) can be used to form diastereomers that can be separated on a standard C18 column.[16]

-

Mobile Phase: The mobile phase composition will depend on the specific chiral column used.

-

Detection: UV or fluorescence detection, depending on the derivatizing agent used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and can also be used to determine enantiomeric purity.

-

Structural Confirmation: 1H and 13C NMR spectra provide detailed information about the molecular structure.

-

Enantiomeric Purity: [9][14][17]

-

Chiral Solvating Agents: The addition of a chiral solvating agent can induce chemical shift differences between the enantiomers in the NMR spectrum.

-

Chiral Derivatizing Agents: Derivatization with a chiral reagent to form diastereomers can also be used, similar to the HPLC approach. The ratio of the diastereomers can be determined by integration of the corresponding signals in the NMR spectrum.

-

Role in Drug Development and Asymmetric Synthesis

This compound is a vital chiral building block in the synthesis of numerous pharmaceutical compounds, particularly antiviral agents. Its bulky tert-butyl group can confer desirable properties such as increased metabolic stability and enhanced binding to biological targets.[3]

A prominent example of its application is in the synthesis of Nirmatrelvir (B3392351) , the active component in the COVID-19 antiviral medication Paxlovid.[3] this compound is a key fragment of this complex molecule. It is also utilized in the synthesis of HIV protease inhibitors, where its incorporation has been shown to improve oral bioavailability.[4]

The following diagram illustrates the general workflow of utilizing this compound as a chiral building block in the synthesis of a therapeutic agent that targets a viral protease.

This diagram depicts how this compound serves as a foundational chiral element in a multi-step chemical synthesis to produce a complex drug molecule. This drug then specifically interacts with a biological target, such as a viral protease, to inhibit its function and, consequently, viral replication.

The following diagram illustrates a simplified enzymatic synthesis workflow for this compound.

This workflow shows the key components and steps in the biocatalytic production of this compound, highlighting the roles of the substrate, the enzyme, and the necessary cofactor regeneration system, followed by purification to obtain the final high-purity product.

References

- 1. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Basis for Drug Resistance in HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hplc.eu [hplc.eu]

- 7. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma-Aldrich [sigmaaldrich.com]

- 9. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. helixchrom.com [helixchrom.com]

- 12. researchgate.net [researchgate.net]

- 13. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]

- 14. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Keystone of Asymmetry: A Technical Guide to the Chirality of L-tert-Leucine

Audience: Researchers, scientists, and drug development professionals.

This whitepaper provides an in-depth examination of the fundamental principles governing the chirality of L-tert-Leucine (L-Tle), a non-proteinogenic amino acid of significant interest in modern chemistry and pharmacology. Its unique structural properties, stemming from a bulky and hydrophobic tert-butyl side chain, make it an invaluable chiral building block and auxiliary in asymmetric synthesis.[1][2][3] This guide details the synthesis of enantiomerically pure this compound, methods for its chiral analysis, and the core concepts that underpin its stereochemical identity.

Core Principles of Chirality in this compound

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image, much like a left and right hand.[4] In amino acids, the source of chirality is typically the alpha-carbon (Cα), which is bonded to four different substituent groups: an amine group (-NH2), a carboxylic acid group (-COOH), a hydrogen atom (-H), and a variable side chain (R-group).[5] For this compound, the R-group is a sterically demanding tert-butyl group, -C(CH₃)₃. This tert-butyl group's significant steric hindrance and hydrophobicity are crucial for controlling molecular conformation in chemical reactions, making this compound a highly effective inducer or template in asymmetric synthesis.[2]

The designation "L" refers to the specific three-dimensional arrangement of these groups around the chiral Cα center. This compound exists as one of two enantiomers, the other being D-tert-Leucine. These enantiomers share the same physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light and other chiral molecules.[4] This distinction is critical in pharmacology, where often only one enantiomer of a drug is therapeutically active, while the other may be inactive or even harmful.

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is paramount for its application in pharmaceuticals and fine chemicals.[6] Methodologies have evolved from classical chemical resolution to highly efficient biocatalytic processes.

Chemical Synthesis and Chiral Resolution

The traditional approach involves synthesizing a racemic mixture of (DL)-tert-Leucine and then separating the enantiomers. A widely used method is diastereomeric salt formation .[7] This process involves reacting the racemic amino acid with a chiral resolving agent, such as an optically active tartaric acid derivative (e.g., dibenzoyl-d-tartaric acid), to form two diastereomeric salts.[7][8] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by hydrolyzing the separated salt.[7]

Enzymatic Synthesis

Modern synthesis overwhelmingly favors enzymatic methods due to their high stereoselectivity (>99% enantiomeric excess), mild reaction conditions, and environmental friendliness.[9][10] The most prominent biocatalytic route is the asymmetric reductive amination of the prochiral keto acid, trimethylpyruvate (TMP).[10][11]

Key enzymes in this process include:

-

Leucine Dehydrogenase (LeuDH): This NAD⁺-dependent enzyme is the most promising and widely used biocatalyst for this compound production. It catalyzes the reversible conversion of TMP to this compound.[3][10][11][12]

-

Branched-Chain Aminotransferase (BCAT): This enzyme facilitates the synthesis of this compound from TMP using an amino donor like L-glutamate.[13]

A critical aspect of LeuDH-catalyzed synthesis is the regeneration of the expensive NADH cofactor. This is typically achieved by coupling the main reaction with a secondary enzyme system, such as:

-

Glucose Dehydrogenase (GDH): Co-expression of LeuDH and GDH in a whole-cell biocatalyst allows for efficient NADH regeneration using glucose as a substrate.[11]

-

Formate (B1220265) Dehydrogenase (FDH): This enzyme uses formate as a substrate to regenerate NADH, with the advantage that the co-product, CO₂, is volatile and does not interfere with the reaction equilibrium.[2]

Characterization and Analysis of Chirality

Confirming the absolute configuration and quantifying the enantiomeric purity of this compound are essential for quality control and research applications.

Optical Rotation

A fundamental characteristic of a chiral molecule is its ability to rotate the plane of polarized light. This property is measured using a polarimeter and is reported as the specific rotation ([α]) . The direction (dextrorotatory, "+", or levorotatory, "-") and magnitude of rotation are unique to each enantiomer under specific conditions (temperature, solvent, concentration, and wavelength). For this compound, the specific rotation is levorotatory.[14]

Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. It is a critical parameter in asymmetric synthesis.[4] Determining the 'ee' requires analytical techniques capable of separating enantiomers, most commonly:

-

Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase to differentially interact with the L- and D-enantiomers, resulting in different retention times.[15]

-

Gas Chromatography (GC): After derivatization with a chiral reagent, the resulting diastereomers can be separated on a standard GC column.[16]

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule.[17] By analyzing the diffraction pattern of X-rays passed through a single crystal of this compound, it is possible to map the electron density and thereby determine the precise spatial arrangement of every atom, unequivocally confirming its "L" configuration.[17][18]

Data Presentation

Table 1: Physicochemical and Chiral Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [6][19] |

| Molecular Weight | 131.17 g/mol | [6][19] |

| Appearance | White or off-white powder | [6] |

| Melting Point | ≥300 °C | [14] |

| Specific Rotation [α]20/D | -9.5° (c = 3 in H₂O) | [14] |

| Enantiomeric Purity | ee: 99% (GLC) | [14] |

Table 2: Comparison of Enzymatic Synthesis Methods for this compound

| Enzyme System | Precursor | Cofactor Regeneration | Achieved Concentration / Yield | Enantiomeric Excess (ee) | Reference |

| Branched-Chain Aminotransferase (BCAT) / Aspartate Aminotransferase (AspAT) / Pyruvate Decarboxylase (PDC) | Trimethylpyruvate | L-glutamate as amino donor | 89.2 mM | >99% | [13] |

| Leucine Dehydrogenase (PbLeuDH) / Glucose Dehydrogenase (GDH) | Trimethylpyruvate | Glucose / GDH | 273 mM (35.8 g/L) with 96.1% yield | Not specified, but typically >99% | [11] |

| Branched-Chain Aminotransferase (BCATen) / Glutamate Dehydrogenase (GDH) / Formate Dehydrogenase (FDH) | Trimethylpyruvate | Formate / FDH | 135 mM (90% conversion) | >99% | [1] |

Experimental Protocols

Protocol for Enzymatic Synthesis via Whole-Cell Biocatalysis

This protocol is adapted from methodologies employing recombinant E. coli co-expressing Leucine Dehydrogenase (LeuDH) and Glucose Dehydrogenase (GDH).[10][11]

Objective: To synthesize this compound from trimethylpyruvate (TMP) using a whole-cell biocatalyst.

Materials:

-

Recombinant E. coli cells co-expressing LeuDH and GDH.

-

Trimethylpyruvate (TMP).

-

D-Glucose (for cofactor regeneration).

-

Ammonium chloride (NH₄Cl) as the amine source.

-

Phosphate buffer (pH ~8.0-8.5).

-

NaOH solution for pH adjustment.

-

Bioreactor with temperature and pH control.

Methodology:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli strain under appropriate conditions to induce the expression of LeuDH and GDH. Harvest the cells via centrifugation and wash with buffer to obtain the whole-cell biocatalyst.

-

Reaction Setup: In a temperature-controlled bioreactor (e.g., at 30-37°C), prepare a reaction mixture containing water, D-glucose, NH₄Cl, and TMP.

-

Initiation: Add the prepared whole-cell biocatalyst to the reaction mixture to initiate the synthesis.

-

pH Control: Maintain the pH of the reaction at a constant optimal level (e.g., 8.5) by the automated addition of an alkaline solution like NH₃·H₂O or NaOH. The consumption of protons during the reaction will cause the pH to drop if not controlled.

-

Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of this compound and the consumption of TMP using HPLC.

-

Termination and Product Isolation: Once the reaction reaches completion (typically when TMP is fully consumed), terminate the reaction by heating the mixture (e.g., to 60°C) to denature the enzymes.

-

Purification: Remove the cell debris by centrifugation. Adjust the pH of the supernatant to the isoelectric point of this compound (~pH 5.9) to decrease its solubility.

-

Crystallization: Concentrate the solution via rotary evaporation and cool it slowly (e.g., first to 25°C, then to 4°C) to induce the crystallization of pure this compound.

-

Final Product: Collect the crystals by filtration, wash with cold water, and dry to obtain the final this compound product.

Protocol for Chiral Resolution via Diastereomeric Salt Formation

This protocol is based on the resolution of (DL)-tert-leucine using dibenzoyl-d-tartaric acid as the resolving agent.[7]

Objective: To separate this compound from a racemic mixture.

Materials:

-

(DL)-tert-Leucine.

-

Dibenzoyl-d-tartaric acid monohydrate (resolving agent).

-

Water or another suitable polar solvent.

-

Strong acid (e.g., H₂SO₄ or HCl) for hydrolysis.

-

Base (e.g., epichlorohydrin (B41342) or a suitable base) for neutralization.

Methodology:

-

Salt Formation: Dissolve (DL)-tert-Leucine in water. Add an equimolar or sub-equimolar amount of dibenzoyl-d-tartaric acid to the solution.

-

Crystallization: Stir the mixture at a controlled temperature (e.g., 28°C) for an extended period (e.g., 24 hours). The less soluble diastereomeric salt (this compound dibenzoyl-d-tartrate) will preferentially precipitate.

-

Separation: Filter the reaction mixture to collect the precipitated this compound dibenzoyl-d-tartrate salt. The filtrate, which is now enriched in the D-enantiomer, can be reserved for D-tert-Leucine isolation.

-

Hydrolysis: Resuspend the collected tartrate salt in water and add a strong acid (e.g., H₂SO₄) to hydrolyze the salt. This will precipitate the dibenzoyl-d-tartaric acid and leave the HCl or sulfate (B86663) salt of this compound in the aqueous solution.

-

Resolving Agent Recovery: Filter the mixture to recover the precipitated dibenzoyl-d-tartaric acid, which can be recycled.

-

Neutralization and Isolation: Take the acidic solution containing the this compound salt and neutralize it. One method involves stirring with epichlorohydrin in acetone. This liberates the free this compound, which is insoluble in acetone and precipitates.[7]

-

Final Product: Filter the suspension to collect the solid this compound. Wash with acetone and dry to obtain the enantiomerically pure product. The chemical and chiral purity should be confirmed using HPLC.

Mandatory Visualizations

Caption: Enzymatic synthesis of this compound using a coupled LeuDH/GDH system.

Caption: Workflow for the chiral resolution of (DL)-tert-Leucine.

Caption: Role of this compound's chirality in asymmetric synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Cloning and Expression of a Novel Leucine Dehydrogenase: Characterization and this compound Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 5. cdn.wou.edu [cdn.wou.edu]

- 6. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 7. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 8. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. This compound | 20859-02-3 [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of this compound with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 15. hplc.eu [hplc.eu]

- 16. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of L-tert-Leucine in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of L-tert-Leucine, a non-proteinogenic amino acid of significant interest in pharmaceutical and synthetic chemistry. Due to its bulky tert-butyl group, this compound's solubility profile is a critical parameter in its application, influencing reaction conditions, purification strategies, and formulation development. This document collates available quantitative and qualitative solubility data, outlines standard experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For a solid compound like this compound, solubility is typically expressed as the maximum mass of the solute that can dissolve in a specific volume or mass of the solvent at a given temperature. The solubility of amino acids is significantly influenced by the physicochemical properties of their side chains, the pH of the medium, and the nature of the solvent. This compound is characterized as a non-polar, hydrophobic amino acid, which dictates its generally low solubility in water and polar solvents compared to more polar amino acids.

Quantitative Solubility Data

Table 1: Solubility of this compound and its Racemate

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Water | 20 | 125.5 g/L |

| This compound | 1 M Hydrochloric Acid | Not Specified | 50 mg/mL |

| Dthis compound | Water | Not Specified | 0.1 g/mL (100 g/L)[1] |

Table 2: Comparative Solubility of L-Leucine

| Compound | Solvent | Temperature (°C) | Solubility |

| L-Leucine | Water | 25 | 23 g/L[2] |

| L-Leucine | 99% Ethanol | Not Specified | 0.72 g/L[3] |

| DL-Leucine | 90% Alcohol | Not Specified | 1.3 g/L[3] |

| L-Leucine | Acetic Acid | Not Specified | 10.9 g/L[3] |

| L-Leucine | Diethyl Ether | Not Specified | Insoluble[3] |

Table 3: Solubility of N-Boc-L-tert-Leucine (a derivative)

| Compound | Solvent | Temperature (°C) | Solubility |

| N-Boc-L-tert-Leucine | Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL[4] |

| N-Boc-L-tert-Leucine | Dichloromethane | Not Specified | Soluble |

| N-Boc-L-tert-Leucine | Dimethylformamide (DMF) | Not Specified | Soluble |

| N-Boc-L-tert-Leucine | Methanol | Not Specified | Soluble |

Qualitative Solubility Information

-

This compound in Water: A technical data sheet from a supplier describes the solubility in water as resulting in a "very faint turbidity"[5].

-

General Behavior in Organic Solvents: As a non-polar and hydrophobic compound, this compound is expected to have low solubility in most polar organic solvents and higher solubility in non-polar organic solvents, although quantitative data is scarce. The solubility of its N-Boc protected form, which is more organic-soluble, supports this trend.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for chemical research and development. The following are detailed methodologies commonly employed for assessing the solubility of amino acids like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: Weigh the container with the dried residue. The mass of the dissolved this compound is the difference between this final mass and the initial mass of the empty container.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL).

UV/Vis Spectrophotometry (Ninhydrin Method)

This colorimetric method is suitable for determining the concentration of amino acids with primary amine groups.

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired solvent and allow it to reach equilibrium as described in the gravimetric method.

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Ninhydrin (B49086) Reaction: a. Take a specific volume of each standard solution and the clear supernatant of the saturated solution. b. Add a ninhydrin reagent solution to each sample. c. Heat the samples in a water bath for a specified time (e.g., 15-20 minutes) to allow the color to develop (Ruhemann's purple). d. Cool the samples to room temperature and dilute with a suitable solvent (e.g., an ethanol-water mixture) to a fixed volume.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 570 nm for the ninhydrin adduct) using a UV/Vis spectrophotometer.

-

Data Analysis: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the saturated solution to determine its concentration from the standard curve. This concentration represents the solubility of this compound.

High-Performance Liquid Chromatography (UPLC/HPLC)

UPLC/HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution and separate the liquid and solid phases as described previously.

-

Standard Solutions: Prepare a series of this compound standard solutions of known concentrations.

-

Chromatographic Conditions: a. Select an appropriate HPLC column (e.g., a C18 reversed-phase column). b. Develop a suitable mobile phase (a mixture of aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). c. Set the flow rate, column temperature, and detector wavelength (if using a UV detector, typically in the low UV range, e.g., 210 nm, for non-aromatic amino acids).

-

Analysis: a. Inject a fixed volume of each standard solution and the filtered supernatant of the saturated solution into the HPLC system. b. Record the chromatograms and determine the peak area corresponding to this compound for each injection.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration is the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a key parameter for its effective use in research and development. While it exhibits moderate solubility in aqueous acidic and neutral solutions, its solubility in common organic solvents is generally low, and extensive quantitative data is lacking in the literature. For applications requiring solubilization in organic media, derivatization, such as N-Boc protection, significantly improves solubility. The experimental protocols provided herein offer robust methods for researchers to determine the solubility of this compound in specific solvent systems relevant to their work. This guide serves as a foundational resource for professionals working with this important non-natural amino acid.

References

Spectroscopic Identification of L-tert-Leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data essential for the identification and characterization of L-tert-Leucine. The information is presented to support research, quality control, and drug development activities involving this non-proteinogenic amino acid.

Core Spectroscopic Data

The structural confirmation of this compound, an isomer of leucine, relies on a combination of spectroscopic techniques. The following sections summarize the critical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically acquired in a solvent such as Deuterium Oxide (D₂O).

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound is characterized by two distinct signals corresponding to the alpha-proton and the protons of the tert-butyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.46 | Singlet | 1H | α-H |

| ~1.08 | Singlet | 9H | -C(CH₃)₃ |

Data obtained in D₂O at 400 MHz.[1]

¹³C NMR Spectroscopy Data

| Chemical Shift (ppm) | Assignment |

| ~175-180 | -COOH |

| ~60-65 | α-C |

| ~30-35 | -C (CH₃)₃ |

| ~25-30 | -C(C H₃)₃ |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, which is crucial for its identification in complex mixtures. The electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.

Key Mass Spectrum Peaks (EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 131 | Low | [M]⁺ (Molecular Ion) |

| 86 | ~18 | [M - COOH]⁺ |

| 75 | 100 | [C₄H₉N]⁺ |

| 57 | ~41 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | ~27 | [C₃H₅]⁺ |

Data obtained via direct inlet at 75 eV.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups: the amino group, the carboxyl group, and the aliphatic hydrocarbon structure. In its solid, zwitterionic form, the spectrum will show characteristic absorptions for the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2800 | Strong, Broad | N-H stretch (in -NH₃⁺), C-H stretch (aliphatic) |

| ~1630-1550 | Strong | Asymmetric N-H bend (in -NH₃⁺), Asymmetric -COO⁻ stretch |

| ~1550-1480 | Medium | Symmetric N-H bend (in -NH₃⁺) |

| ~1400 | Medium | Symmetric -COO⁻ stretch |

| ~1370 | Medium | C-H bend (tert-butyl) |

Spectra are typically acquired using KBr pellets or as a nujol mull.[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of Deuterium Oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift calibration.

-

Instrument Setup :

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H spectrum.

-

Apply a solvent suppression pulse sequence to attenuate the residual HDO signal.

-

Set appropriate spectral width, acquisition time, and relaxation delay. Typically, a 30-degree pulse and a 1-2 second relaxation delay are sufficient.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Use a larger spectral width compared to the ¹H spectrum.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the reference standard or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of solid this compound into the mass spectrometer using a direct insertion probe.

-

Ionization :

-

Utilize electron ionization (EI) as the ionization method.

-

Set the electron energy to a standard value of 70 eV.

-

-

Mass Analysis :

-

Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 30 to 200.

-

The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

-

Detection : The detector records the abundance of each ion.

-

Data Analysis :

-

Generate a mass spectrum, which is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum and the structure of this compound.

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Background Spectrum : Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum : Place the KBr pellet containing the sample into the spectrometer's sample holder.

-

Acquisition :

-

Acquire the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Identify the characteristic absorption bands in the spectrum.

-

Assign these bands to the corresponding functional group vibrations within the this compound molecule.

-

Visualizations

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound is depicted below.

Relevant Biological Pathway: mTOR Signaling

This compound is a structural analog of L-Leucine, a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of L-tert-Leucine

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of L-tert-Leucine. It covers the fundamental interpretation of the spectrum, detailed experimental protocols, and a summary of key spectral data, serving as a critical resource for structural verification and quality control in research and development settings.

Introduction to this compound and ¹H NMR Spectroscopy

This compound, or (S)-2-amino-3,3-dimethylbutanoic acid, is a non-proteinogenic amino acid characterized by a bulky tert-butyl side chain.[1][2] This unique structural feature imparts specific conformational constraints, making it a valuable building block in the synthesis of pharmaceuticals and chiral catalysts.

¹H NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules.[3][4] By analyzing the chemical shifts, signal integrations, and splitting patterns, one can confirm the identity and purity of this compound. The simplicity of its ¹H NMR spectrum, a direct consequence of its molecular symmetry, makes it an excellent example for spectral interpretation.

Structural Features and Proton Environments

The structure of this compound contains two distinct sets of non-exchangeable protons in different chemical environments.

-

The α-proton (Hα): This is the single proton attached to the chiral carbon (C2). It is adjacent to the carboxylic acid group, the amino group, and the tert-butyl group.

-

The tert-butyl protons (Hβ): These are the nine chemically equivalent protons of the three methyl groups that form the tert-butyl side chain.

In deuterated solvents like D₂O, the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups exchange with deuterium (B1214612) and typically do not produce a signal in the ¹H NMR spectrum.[5]

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is distinct and straightforward to interpret. It is characterized by two signals.

-

Signal 1 (α-proton): The α-proton is adjacent to a quaternary carbon, which has no protons. According to the N+1 rule, since there are no neighboring protons (N=0), this signal appears as a singlet .[5] Its proximity to the electron-withdrawing amine and carboxyl groups causes it to be deshielded, appearing downfield.

-

Signal 2 (tert-butyl protons): All nine protons on the tert-butyl group are chemically equivalent due to free rotation around the C-C bonds. They are also adjacent to the quaternary C3 carbon, which has no protons. Therefore, this signal also appears as a sharp singlet .[5] This signal has a large integration value corresponding to nine protons and appears in the upfield (aliphatic) region of the spectrum.

Data Presentation: ¹H NMR Spectral Data

The following table summarizes the quantitative data for the ¹H NMR spectrum of this compound, typically recorded in D₂O at 400 MHz.[6]

| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| α-CH | Hα | ~3.5 - 3.7 | Singlet (s) | 1H | Not Applicable |

| C(CH₃)₃ | Hβ | ~1.0 - 1.1 | Singlet (s) | 9H | Not Applicable |

Note: Chemical shifts can vary slightly depending on the solvent, pH, and sample concentration.

Experimental Protocol for ¹H NMR Analysis

This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of this compound.

A. Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound (purity ≥ 99%).[1]

-

Solvent: Dissolve the sample in 0.5-0.7 mL of Deuterium Oxide (D₂O).

-

Internal Standard: Add a small amount of a suitable internal reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (B1202638) (TMS), to calibrate the chemical shift to 0.00 ppm.

-

pH Adjustment: Ensure the sample is fully dissolved. For consistent results, the pH of the solution can be adjusted to a standard value (e.g., 7.4) using dilute NaOD or DCl in D₂O.[7][8]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

B. NMR Data Acquisition:

-

Instrument: A 400, 500, or 600 MHz NMR spectrometer is suitable for this analysis.[6][7][8]

-

Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).[7][8]

-

Experiment: Run a standard 1D proton NMR experiment.

-

Parameters:

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay: A relaxation delay of 1-5 seconds ensures quantitative integration.[9]

-

Pulse Angle: A 30° or 45° pulse angle is commonly used.

-

C. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the spectrum by setting the reference peak (DSS or TMS) to 0.00 ppm.

-

Integrate the signals and determine their relative areas.

Visualization of Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the proton environments in this compound and their corresponding signals in the ¹H NMR spectrum.

Caption: Correlation between this compound protons and their ¹H NMR signals.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. acdlabs.com [acdlabs.com]

- 6. This compound(20859-02-3) 1H NMR [m.chemicalbook.com]

- 7. bmse000920 L-Leucine at BMRB [bmrb.io]

- 8. bmse000042 L-Leucine at BMRB [bmrb.io]

- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of L-tert-Leucine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of L-tert-Leucine. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of amino acids and their derivatives. This document details experimental protocols, presents ¹³C NMR data, and discusses the key factors influencing chemical shifts.

Introduction to this compound and ¹³C NMR Spectroscopy

This compound, a non-proteinogenic amino acid, is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its bulky tert-butyl group provides unique steric properties that are exploited in asymmetric synthesis and as a component of peptidomimetics.

¹³C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, this method provides detailed information about the chemical environment of each carbon atom, enabling unambiguous structure determination and conformational analysis.

¹³C NMR Chemical Shift Data of this compound

The ¹³C NMR spectrum of this compound exhibits distinct signals for each of its six carbon atoms. The chemical shifts are influenced by the electronic environment, which is determined by the molecule's structure and the experimental conditions. The data presented below has been compiled from various spectral databases and commercial supplier information.[1][2]

Table 1: Assigned ¹³C NMR Chemical Shifts of this compound in D₂O

| Carbon Atom | IUPAC Name | Abbreviation | Chemical Shift (ppm) |

| 1 | Carboxylic Acid | C' or COOH | ~175 |

| 2 | Alpha-Carbon | Cα | ~65 |

| 3 | Beta-Carbon | Cβ | ~35 |

| 4 | Gamma-Carbons (x3) | Cγ | ~27 |

Note: Chemical shifts are approximate and can vary based on the specific experimental conditions outlined in Section 3.

Detailed Experimental Protocols

The acquisition of high-quality ¹³C NMR spectra for this compound requires careful sample preparation and instrument setup. The following is a generalized protocol based on standard practices for amino acid NMR spectroscopy.

3.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is the preferred solvent for biomolecular NMR as it avoids a large solvent signal in the ¹H spectrum, which can be useful for complementary experiments, and allows for the observation of exchangeable protons.

-

pH Adjustment (Optional): The pH of the solution can significantly affect the chemical shifts of the carboxyl and alpha-carbon atoms. If pH control is desired, adjust the pD (the pH in D₂O) using dilute DCl or NaOD solutions. A pD meter or pH indicator strips can be used for this purpose. For consistent results, it is recommended to report the final pD of the solution.

-

Internal Standard: For accurate chemical shift referencing, an internal standard can be added. Common standards for aqueous samples include 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), with the methyl signal set to 0.0 ppm.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A standard 5 mm broadband observe (BBO) or dual-channel probe is suitable for ¹³C NMR.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Decoupling: Broadband proton decoupling is essential to collapse ¹³C-¹H couplings and simplify the spectrum, resulting in single sharp peaks for each carbon.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary beta-carbon.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the signal of the internal standard to 0.0 ppm.

-

Factors Influencing ¹³C NMR Chemical Shifts of this compound

The precise chemical shifts of this compound are sensitive to a variety of experimental and structural factors. Understanding these influences is critical for accurate spectral interpretation and comparison.

4.1. pH (pD) of the Solution

The ionization state of the carboxylic acid and amino groups of this compound is dependent on the pH of the solution. This, in turn, significantly affects the electron density and, consequently, the chemical shifts of nearby carbon atoms.

-

Carboxylic Carbon (C'): The chemical shift of the carboxyl carbon is highly sensitive to pH. In its protonated state (low pH), the carbon is more deshielded (appears at a higher ppm value). Upon deprotonation (at higher pH), the increased electron density shields the nucleus, causing an upfield shift (lower ppm value).

-

Alpha-Carbon (Cα): The Cα is also affected by the ionization state of both the adjacent carboxyl and amino groups, though to a lesser extent than the carboxyl carbon.

-

Beta-Carbon (Cβ): The effect of pH on the Cβ and Cγ carbons is generally negligible due to their distance from the ionizable groups.

4.2. Solvent Effects

The choice of solvent can influence chemical shifts through interactions such as hydrogen bonding and changes in the local dielectric environment. While D₂O is the most common solvent for amino acids, spectra recorded in organic solvents like DMSO-d₆ or methanol-d₄ will exhibit different chemical shifts due to altered solvation of the amino acid.

4.3. Conformational Dynamics

The bulky tert-butyl group of this compound restricts the rotation around the Cα-Cβ bond. However, different rotamers may still exist in solution. The observed ¹³C NMR spectrum represents a population-weighted average of the chemical shifts of these conformers. Factors that influence the conformational equilibrium, such as temperature and solvent, can lead to changes in the observed chemical shifts.

Visualization of Key Relationships

The following diagrams illustrate the structure of this compound and the relationship between experimental conditions and the resulting NMR data.

Caption: Molecular structure of this compound highlighting the carbon backbone and side chain.

Caption: Standard experimental workflow for ¹³C NMR analysis of this compound.

Caption: Factors influencing the ¹³C NMR chemical shifts of this compound.

References

The Indispensable Role of the Tert-Butyl Group in L-tert-Leucine's Function: A Technical Guide

Introduction

L-tert-Leucine, a non-proteinogenic α-amino acid, has emerged as a pivotal molecule in modern chemistry and drug development. Its defining feature is the sterically demanding tert-butyl side chain, which imparts a unique set of physicochemical properties that distinguish it from its natural isomer, L-Leucine. This bulky, hydrophobic moiety is not merely a structural curiosity; it is the cornerstone of this compound's utility as a powerful tool in asymmetric synthesis and a valuable building block for enhancing the therapeutic profiles of pharmaceutical agents. This technical guide provides an in-depth exploration of the multifaceted role of the tert-butyl group, detailing its influence on molecular conformation, reactivity, and biological activity, supported by quantitative data, experimental methodologies, and illustrative diagrams.

Physicochemical Impact of the Tert-Butyl Moiety

The tert-butyl group, consisting of a central carbon atom bonded to three methyl groups, profoundly influences the steric and electronic properties of the this compound molecule.

Steric Hindrance and Conformational Rigidity

The most significant contribution of the tert-butyl group is its immense steric bulk.[1] This three-dimensional crowding restricts the rotational freedom around the Cα-Cβ bond, forcing the amino acid and any peptide or molecule incorporating it into a more rigid and defined conformation.[2][3] This steric hindrance is instrumental in controlling the approach of reagents in chemical reactions and dictating the binding orientation of a drug molecule with its biological target.[1][4]

Hydrophobicity and Solubility

This compound is characterized as a non-polar, hydrophobic compound due to its large alkyl side chain.[5][6] This property makes it less soluble in water compared to more polar amino acids.[5] In drug design, this hydrophobicity can be leveraged to enhance a molecule's ability to cross lipid cell membranes, a critical factor for oral bioavailability.

Electronic Effects

The tert-butyl group is an electron-donating group through two primary mechanisms:

-

Inductive Effect (+I): The three methyl groups push electron density towards the central carbon, which in turn donates this density to the rest of the molecule.[7]

-

Hyperconjugation: This involves the delocalization of electrons from the C-C and C-H sigma bonds of the tert-butyl group into adjacent empty or partially filled orbitals.[7]

These electron-donating properties can influence the reactivity of the amino and carboxyl groups and the overall electronic environment of molecules in which this compound is incorporated.[7][8]

Core Applications Driven by the Tert-Butyl Group

The unique properties conferred by the tert-butyl group make this compound an invaluable component in both chemical synthesis and pharmaceutical research.

Asymmetric Synthesis and Chiral Control

This compound is widely employed as a chiral auxiliary or a chiral building block in asymmetric synthesis.[2][4] Its bulky side chain effectively shields one face of the molecule, forcing incoming reagents to attack from the less hindered side. This high degree of stereocontrol is crucial for producing enantiomerically pure compounds, which is a regulatory requirement for many modern pharmaceuticals.[4][6] It is a key precursor in the synthesis of various chiral ligands, such as phosphinooxazolines (PHOX), and is used to achieve high diastereoselectivity in reactions like acetate (B1210297) aldol (B89426) reactions.[9]

dot

Caption: this compound's tert-butyl group as a steric shield in asymmetric synthesis.

Drug Development and Medicinal Chemistry

The incorporation of this compound or its derivatives into drug candidates can significantly improve their pharmacological profiles.[10]

-

Enhanced Metabolic Stability: The tert-butyl group can act as a "steric shield," protecting nearby labile chemical bonds (e.g., peptide bonds) from cleavage by metabolic enzymes like proteases.[4] This increases the drug's half-life in the body, leading to a more durable therapeutic effect.

-

Improved Potency and Selectivity: The conformationally restricted nature of the this compound moiety can lock a drug molecule into its bioactive conformation, leading to tighter and more selective binding to its target receptor or enzyme.[10] This can increase potency and reduce off-target side effects.

-

Key Precursor for APIs: It is a critical chiral intermediate for numerous active pharmaceutical ingredients (APIs), particularly in the development of antiviral (e.g., anti-HIV protease inhibitors like Atazanavir and anti-HCV agent Telaprevir) and anti-cancer drugs.[2][4][6]

dot

Caption: Steric shielding by the tert-butyl group prevents enzymatic degradation of a drug.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₂ | [4][5][11] |

| Molecular Weight | 131.17 g/mol | [4][11][12] |

| Appearance | White to off-white powder/crystal | [4][6] |

| Melting Point | ≥300 °C | [9][12] |

| Water Solubility | 125.5 g/L (at 20 °C) | [6] |

| Optical Activity [α]20/D | -9.5° (c=3 in H₂O) | [9][12] |

| LogP | 0.55 |

Experimental Protocols: Synthesis of this compound

Modern synthesis of this compound predominantly utilizes enzymatic methods due to their high efficiency, mild reaction conditions, and superior stereoselectivity compared to traditional chemical routes.[6][13] A common and industrially viable approach is the reductive amination of trimethylpyruvate (TMP) using a leucine (B10760876) dehydrogenase (LeuDH) enzyme.[2][6]

Enzymatic Synthesis via Whole-Cell Biocatalysis

This protocol describes a whole-cell biocatalysis method using recombinant E. coli co-expressing LeuDH and a cofactor regeneration enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH).[2][14]

Objective: To synthesize this compound from trimethylpyruvate with high yield and enantiomeric purity.

Materials and Reagents:

-

Recombinant E. coli cells harboring plasmids for LeuDH and GDH expression.

-

Trimethylpyruvate (TMP) (Substrate)

-

Glucose (Cofactor regeneration substrate for GDH)

-

Ammonium (B1175870) chloride (NH₄Cl) (Amino group donor)

-

NAD⁺/NADH (Cofactor)

-

Phosphate buffer (pH ~8.0-8.5)

-

Sodium hydroxide (B78521) (NaOH) or Ammonia (B1221849) solution (NH₃·H₂O) for pH adjustment

-

Centrifuge

-

Rotary evaporator

-

Crystallization vessel

Methodology:

-

Biocatalyst Preparation: Cultivate the recombinant E. coli cells under appropriate conditions to induce the expression of LeuDH and GDH. Harvest the cells via centrifugation and wash with buffer to obtain the whole-cell biocatalyst.

-

Reaction Setup: In a temperature-controlled reactor, prepare a reaction mixture containing water, trimethylpyruvate (TMP), glucose, and ammonium chloride.[13]

-

Initiation: Add the prepared whole-cell biocatalyst to the reaction mixture. Adjust the pH to the optimal range for the enzymes (typically 8.0-8.5) using a base like NaOH or ammonia solution.[13]

-

Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30-37 °C) with gentle agitation. Monitor and maintain the pH throughout the reaction, as the consumption of ammonium ions can cause it to drop.[13] The GDH enzyme simultaneously oxidizes glucose to regenerate the NADH required by the LeuDH for the reductive amination of TMP.

-

Termination and Product Isolation: Once the reaction reaches completion (monitored by substrate consumption), terminate the process by heating the mixture (e.g., to 60°C) to denature the enzymes.[13]

-

Purification: Remove the cell debris (biocatalyst) by centrifugation. Adjust the pH of the supernatant to the isoelectric point of this compound (~5.9) to minimize its solubility.[13]

-

Crystallization: Concentrate the solution using a rotary evaporator. Cool the concentrated solution slowly to induce crystallization of the this compound product.[13]

-

Final Product: Collect the crystals by filtration, wash with cold water or ethanol, and dry to obtain pure this compound. The enantiomeric excess (e.e.) is typically >99%.[14]

dot

Caption: Workflow for the enzymatic synthesis of this compound with cofactor regeneration.

Conclusion

The tert-butyl group is the defining structural element of this compound, bestowing upon it a unique combination of steric bulk, hydrophobicity, and conformational rigidity. These characteristics are not mere molecular trivia but are the very foundation of its widespread utility. From directing the stereochemical outcome of complex chemical reactions to enhancing the metabolic stability and potency of life-saving drugs, the influence of the tert-butyl group is profound and indispensable. As chemists and drug developers continue to seek greater control over molecular architecture and function, the strategic application of this compound and its distinctive side chain will undoubtedly continue to expand, solidifying its role as a cornerstone of modern molecular design.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of this compound Catalyzed by Engineered Escherichia coli [frontiersin.org]

- 4. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 5. CAS 20859-02-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 20859-02-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

- 11. This compound | C6H13NO2 | CID 164608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Established Methods for the Synthesis of L-tert-Leucine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tert-Leucine is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. Its bulky and hydrophobic tert-butyl group makes it a valuable chiral building block for the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anticancer drugs. The stereochemistry of this compound is crucial for its biological activity, necessitating enantiomerically pure forms. This document outlines established methods for the synthesis of this compound, with a focus on enzymatic and classical resolution techniques. Detailed protocols for key methodologies are provided to enable practical application in a research and development setting.

Data Summary of this compound Synthesis Methods

The following table summarizes quantitative data for different this compound synthesis methods, allowing for a direct comparison of their efficiencies.